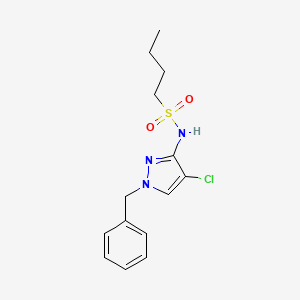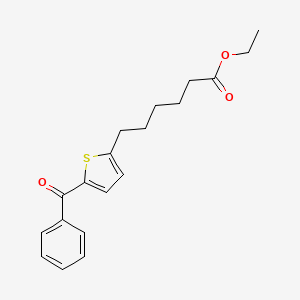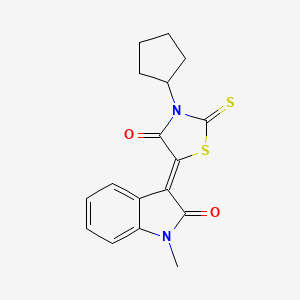
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-1-butanesulfonamide
Overview
Description
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-1-butanesulfonamide, also known as BZS, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. BZS is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
Synthesis Applications
Catalytic Efficiency in Organic Synthesis : The use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst was demonstrated for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, highlighting the utility of sulfonamide compounds in facilitating multi-component reactions in water, thus adhering to green chemistry principles (Khazaei et al., 2015).
Facilitating Tandem Reactions : The synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s was achieved using a novel N-bromo sulfonamide reagent as a catalyst. This study underscores the importance of sulfonamide reagents in catalyzing tandem cyclocondensation-Knoevenagel–Michael reactions, providing a method that uses non-toxic materials and results in high yields and clean workup (Khazaei et al., 2014).
Biological Evaluation
Investigation of Anticancer and Anti-inflammatory Properties : A study on the synthesis and biological evaluation of 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors identified a series of sulfonamide-containing derivatives, highlighting the exploration of these compounds for potential therapeutic applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Carbonic Anhydrase Inhibitory Activities : Research into the synthesis and cytotoxicity of new pyrazolines investigated polymethoxylated-pyrazoline benzene sulfonamides for their tumor-selective cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. This demonstrates the potential of sulfonamide derivatives in the development of new pharmacological agents (Kucukoglu et al., 2016).
Properties
IUPAC Name |
N-(1-benzyl-4-chloropyrazol-3-yl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-2-3-9-21(19,20)17-14-13(15)11-18(16-14)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKIENFVBHMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=NN(C=C1Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B4577166.png)


![2-{[4-allyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4577180.png)
![N-[4-(acetylamino)phenyl]-2,5-difluorobenzamide](/img/structure/B4577187.png)
![1-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4577198.png)
![1-butyl-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4577211.png)
![4,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4577223.png)

![1-[(3-methylbenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4577234.png)

![N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4577245.png)

![8-ethyl-2-[4-({[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}carbonothioyl)-1-piperazinyl]-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4577259.png)
